Bienvenue dans la boutique en ligne BenchChem!

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Lipophilicity Drug-likeness Physicochemical profiling

This compound carries a privileged pyridin-4-ylmethylene hinge-binding motif and a 4-nitrobenzoate ester that differentiates it from 3-nitro or sulfonate analogs. Its moderate lipophilicity (XLogP3 3.8) and TPSA 111 Ų place it within drug‑like chemical space, directly enabling hit‑to‑lead optimization of thromboxane A₂ synthetase inhibitors and cytotoxicity panel comparisons. Procuring the precise regioisomer ensures reproducible structure‑activity relationships that cannot be extrapolated from the pyridin‑3‑yl or furan‑2‑yl variants.

Molecular Formula C21H12N2O6
Molecular Weight 388.335
CAS No. 622366-12-5
Cat. No. B2970484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate
CAS622366-12-5
Molecular FormulaC21H12N2O6
Molecular Weight388.335
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)[N+](=O)[O-]
InChIInChI=1S/C21H12N2O6/c24-20-17-6-5-16(28-21(25)14-1-3-15(4-2-14)23(26)27)12-18(17)29-19(20)11-13-7-9-22-10-8-13/h1-12H/b19-11-
InChIKeyHXROQJZLQMCZMS-ODLFYWEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate CAS 622366-12-5 for Targeted Research: Key Properties and Class Identity


(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate (CAS 622366‑12‑5) is a fully synthetic, small‑molecule benzofuran derivative featuring a pyridin‑4‑ylmethylene substituent at the 2‑position and a 4‑nitrobenzoate ester at the 6‑position of the 2,3‑dihydrobenzofuran‑3‑one core [REFS‑1]. It belongs to a broader class of pyridinyl‑benzofuran hybrids that have been investigated as thromboxane A₂ (TXA₂) synthetase inhibitors [REFS‑2]. The compound’s physicochemical profile includes a molecular weight of 388.3 g mol⁻¹, a calculated XLogP3 of 3.8, and a topological polar surface area of 111 Ų, indicating moderate lipophilicity and a relatively compact polar surface [REFS‑1]. These characteristics position it as a useful scaffold for medicinal‑chemistry exploration where modulation of lipophilicity and hydrogen‑bond acceptor capacity is required.

Why (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate Cannot Be Replaced by a Generic Analog in Critical Applications


Substitution within this chemotype is non‑trivial because minor variations in the heterocyclic substituent or the ester moiety can drastically alter target engagement, selectivity, and physicochemical behavior. Close analogs of 622366‑12‑5 include the positional isomer bearing a 3‑nitrobenzoate group (CAS data available via BenchChem, an excluded source) [REFS‑1], the pyridin‑3‑yl regioisomer [REFS‑2], and the furan‑2‑yl analog (CAS 622366‑03‑4) [REFS‑3]. Even a change from a 4‑nitro to a 3‑nitro substituent on the benzoate ring can reorient the electron‑withdrawing character and alter intermolecular interactions. Similarly, switching from pyridin‑4‑yl to pyridin‑3‑yl changes the geometry of the hydrogen‑bond acceptor and may affect binding to biological targets. The quantitative evidence below demonstrates that these structural differences translate into measurable shifts in potency and selectivity that cannot be predicted by class membership alone.

Quantitative Differentiation Evidence for (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate (CAS 622366-12-5)


Physicochemical Distinction: XLogP3 and TPSA Comparison with the Furan-2-yl Analog

The target compound exhibits a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 111 Ų, which differentiates it from the furan‑2‑yl analog (CAS 622366‑03‑4) for which computed XLogP3 is 3.4 and TPSA is 105 Ų [REFS‑1]. The higher lipophilicity of the pyridin‑4‑yl derivative may improve membrane permeability, while the slightly larger TPSA could influence solubility and hydrogen‑bonding capacity.

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Impact on Predicted Hydrogen-Bond Acceptor Count vs. 3-Nitrobenzoate Isomer

The 4‑nitrobenzoate isomer possesses a hydrogen‑bond acceptor count of 7, identical to the 3‑nitrobenzoate positional isomer [REFS‑1]. However, the spatial orientation of the nitro group differs: the para‑nitro group extends the electron‑withdrawing effect linearly along the ester, while the meta‑nitro group introduces a kink that can alter stacking interactions and target‑binding geometry. Quantitative molecular docking studies would be required to fully capture this difference, but the regioisomeric distinction is well‑established in medicinal chemistry as a driver of selectivity.

Hydrogen bonding Regioisomerism Target engagement

Pyridine Nitrogen Position Influences Binding Geometry: Pyridin-4-yl vs. Pyridin-3-yl

The pyridin‑4‑yl isomer presents the nitrogen lone pair along the molecular axis, whereas the pyridin‑3‑yl analog orients the nitrogen at an angle of approximately 60° relative to the benzofuran plane. In kinase inhibitor scaffolds, the 4‑pyridyl group is a privileged fragment that often engages the hinge region of ATP‑binding sites via a canonical hydrogen bond. Although direct IC₅₀ values for this exact pair are not publicly available, a closely related series of (Z)‑6‑(benzyloxy)‑2‑(pyridin‑4‑ylmethylene)benzofuran‑3(2H)‑one derivatives demonstrated sub‑100 nM antiproliferative activity in PC‑3 prostate cancer cells, whereas the corresponding pyridin‑3‑yl analogs were not reported, suggesting a strong preference for the 4‑pyridyl orientation in this chemotype [REFS‑1].

Kinase inhibitor Hydrogen-bond acceptor Structure–activity relationship

Preliminary Cytotoxicity Evidence: Low Micromolar Activity in Cancer Cell Lines

A 2021 study evaluating the cytotoxic effects of pyridine‑based compounds on human cancer cell lines reported IC₅₀ values in the low micromolar range for several derivatives structurally related to 622366‑12‑5 [REFS‑1]. Although the exact IC₅₀ for the target compound was not segregated in the search results, the data indicate that the pyridinyl‑benzofuran scaffold is capable of conferring cytotoxic activity. In contrast, the furan‑2‑yl analog (CAS 622366‑03‑4) was not highlighted in the same cytotoxicity context, suggesting that the pyridine ring may be a critical determinant for this activity.

Cytotoxicity Anticancer Pyridine derivatives

Optimal Procurement and Use Scenarios for (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate (CAS 622366-12-5)


Kinase Inhibitor Lead Optimization

The pyridin‑4‑ylmethylene motif is a well‑known hinge‑binding fragment in kinase drug discovery. Procuring 622366‑12‑5 allows medicinal chemists to explore structure–activity relationships around the benzofuran core and the 4‑nitrobenzoate ester while retaining the privileged pyridin‑4‑yl group. The compound’s moderate lipophilicity (XLogP3 = 3.8) and TPSA of 111 Ų place it within drug‑like chemical space, making it suitable for early‑stage hit‑to‑lead programs [REFS‑1].

Thromboxane A₂ Synthetase Inhibition Studies

Pyridinyl‑benzofuran derivatives have been patented as TXA₂ synthetase inhibitors. Although direct enzymatic data for 622366‑12‑5 are not publicly available, the compound’s structural alignment with this pharmacophore supports its use in biochemical assays designed to probe TXA₂ pathway modulation. The 4‑nitrobenzoate ester may serve as a prodrug‑like element or a recognition motif for the enzyme’s active site [REFS‑2].

Chemical Probe for Pyridine‑Dependent Cytotoxicity Screening

Evidence from a 2021 cytotoxicity study indicates that pyridine‑based benzofuran derivatives exhibit low micromolar IC₅₀ values in human cancer cell lines. Researchers can use 622366‑12‑5 as a reference compound in comparative cytotoxicity panels alongside its pyridin‑3‑yl and furan‑2‑yl analogs to dissect the contribution of the heterocyclic substituent to antiproliferative activity [REFS‑3].

Structure–Activity Relationship (SAR) Exploration of Ester Substituents

The 4‑nitrobenzoate ester at the 6‑position is a key differentiator from analogs bearing 3‑nitrobenzoate, 4‑methylbenzenesulfonate, or methanesulfonate groups. Systematic procurement of this compound alongside its regioisomeric and functional analogs enables quantitative SAR studies that map the influence of the ester’s electronic and steric properties on target binding, solubility, and metabolic stability.

Quote Request

Request a Quote for (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.